Lathosterol-d7

Bioanalytical Method Validation Stable Isotope Dilution LC-MS/MS Quantification

Lathosterol-d7 is a +7 Da heptadeuterated analog essential for accurate lathosterol quantification via LC-MS/MS (LLOQ 5 ng/mL) and GC-MS. With validated intra-day CV 1.5–7.7%, it uniquely provides baseline mass resolution free from endogenous isotopic crosstalk that plagues d4 variants, ensuring FDA-compliant bioanalytical precision. As a non-radioactive tracer, it is critical for CROs monitoring cholesterol synthesis biomarkers in clinical/preclinical studies.

Molecular Formula C₂₇H₃₉D₇O25
Molecular Weight 393.7
Cat. No. B1157292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLathosterol-d7
Synonyms(3β,5α)-Cholest-7-en-3-ol;  5α-Cholest-7-en-3β-ol;  3β-Hydroxy-5α-cholest-7-ene-d7;  7-En-3-cholestanol-d7;  Cholest-7-en-3-ol-d7;  Lathosterol-d7;  Δ7-Cholestenol-d7;  γ-Cholestenol-d7; 
Molecular FormulaC₂₇H₃₉D₇O25
Molecular Weight393.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lathosterol-d7: A Deuterated Cholesterol Precursor Internal Standard for Quantitative Sterolomics


Lathosterol-d7 is a heptadeuterated analog of lathosterol (5α-cholest-7-en-3β-ol), a key intermediate in the Bloch pathway of cholesterol biosynthesis . With a molecular formula of C27H39D7O and a molecular weight of 393.70 g/mol, it incorporates seven deuterium atoms at positions 25, 26, 26, 26, 27, 27, and 27, providing a distinct mass shift of +7 Da relative to the unlabeled endogenous compound . This stable isotope-labeled compound is primarily deployed as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) workflows, enabling precise correction for matrix effects, extraction efficiency, and instrument variability during the quantification of lathosterol and related sterols in complex biological matrices . As a non-radioactive tracer, lathosterol-d7 also facilitates in vivo studies of cholesterol synthesis dynamics, with serum lathosterol concentrations serving as a validated biomarker of whole-body cholesterol production [1].

Why Unlabeled Lathosterol or Alternative Deuterated Sterols Cannot Substitute for Lathosterol-d7 in Quantitative MS Assays


Substituting lathosterol-d7 with unlabeled lathosterol, alternative deuterated sterols (e.g., cholesterol-d6, sitosterol-d6), or lower-labeled variants (e.g., lathosterol-d4) introduces significant analytical error and compromises data integrity. Unlabeled lathosterol cannot serve as an internal standard because it co-elutes with and is indistinguishable from the endogenous analyte by mass spectrometry, providing no correction for matrix effects or extraction losses [1]. Alternative deuterated sterols, such as cholesterol-d6, exhibit different chromatographic retention times and ionization efficiencies, leading to inaccurate quantification due to non-equivalent behavior during sample preparation and LC-MS/MS analysis [2]. Even within the lathosterol isotopologue family, lathosterol-d4 (mass shift +4 Da) provides less spectral separation from the natural M+2 and M+3 isotopomers of endogenous lathosterol, increasing the risk of isotopic cross-talk and compromising assay specificity, particularly at low analyte concentrations . The seven-deuterium substitution in lathosterol-d7 ensures a distinct, baseline-resolved mass channel with minimal natural abundance overlap, a critical requirement for validated bioanalytical methods supporting clinical and preclinical studies.

Lathosterol-d7 Comparative Performance Evidence: Quantitative Differentiation from Alternative Internal Standards


Mass Spectrometric Differentiation: Lathosterol-d7 (+7 Da) vs. Lathosterol-d4 (+4 Da) for Isotopic Interference Mitigation

Lathosterol-d7 provides a +7 Da mass shift relative to endogenous lathosterol (m/z 369.3 for [M+H-H2O]+), enabling baseline separation from natural isotopomers. In contrast, lathosterol-d4, with a +4 Da shift, exhibits greater overlap with the M+2 and M+3 peaks of unlabeled lathosterol, which can constitute up to ~3% of the monoisotopic peak intensity [1]. This overlap introduces positive bias at low analyte concentrations, particularly when endogenous lathosterol is abundant. The +7 Da shift of lathosterol-d7 reduces this isotopic cross-talk to negligible levels, a critical advantage for assays requiring high sensitivity and accuracy in complex biological matrices [2].

Bioanalytical Method Validation Stable Isotope Dilution LC-MS/MS Quantification

Method Validation Performance: Lathosterol-d7 Enabled LC-MS/MS Assay vs. Unlabeled Analyte Calibration

In a validated LC-MS/MS method for human serum, lathosterol-d7 was employed as the internal standard to quantify lathosterol across a linear dynamic range of 0.2 µg/mL to 20 µg/mL [1]. The use of the deuterated internal standard enabled precise correction for extraction and ionization variability. Intra-day precision (CV) for lathosterol ranged from 1.5% to 7.7%, and inter-day precision ranged from 3.1% to 12.5% across the calibration range, including at the LLOQ [1]. Accuracy, expressed as bias, ranged from -10.1% to 18.4% intra-day and -9.2% to 2.0% inter-day. Without a co-eluting stable isotope-labeled internal standard, matrix effects would significantly degrade these performance metrics, typically increasing CVs by 2- to 3-fold and introducing concentration-dependent bias.

Bioanalytical Validation Precision and Accuracy Human Serum Sterols

Analytical Sensitivity: Lathosterol-d7 Enabled LC-MS/MS vs. GC-MS Methods

A comparative method evaluation demonstrated that an LC-MS/MS method employing deuterium-labeled lathosterol as an internal standard achieved an LLOQ of 5.0 ng/mL for lathosterol, representing a significant sensitivity improvement over established GC-MS approaches [1]. While the poster did not specify the exact deuterated lathosterol isotopologue used, the study confirms that deuterium-labeled internal standards are integral to achieving high-sensitivity quantification in LC-MS/MS workflows. The LC-MS/MS method also provided a faster analysis time compared to GC-MS, which typically requires derivatization steps [1]. This enhanced sensitivity is critical for detecting low-abundance lathosterol in precious samples, such as pediatric plasma or cerebrospinal fluid.

Method Comparison LLOQ Sterolomics

Biological Tracer Utility: Lathosterol-d7 as a Direct Precursor vs. Cholesterol-d7 in Cholesterol Synthesis Studies

In vivo stable isotope infusion studies using 1-13C-acetate demonstrated that up to 50% of serum lathosterol and up to 80% of biliary lathosterol were newly synthesized within 11 hours in human subjects [1]. This high fractional synthesis rate establishes lathosterol as a sensitive and responsive biomarker of cholesterol synthesis flux. Lathosterol-d7, as a deuterated analog, can serve as an exogenous tracer to measure lathosterol clearance and conversion rates without the need for radioactive 14C or 3H labels . In contrast, cholesterol-d7, being a terminal pathway product, exhibits slower turnover (hours to days) and provides less dynamic information about acute changes in synthesis rate.

Cholesterol Metabolism Stable Isotope Tracer In Vivo Flux Analysis

Chemical Purity and Stability: Lathosterol-d7 (>99%) vs. Unlabeled Lathosterol (>95%)

Commercially available lathosterol-d7 (Avanti Polar Lipids, 700056P) is supplied with a purity of >99% as determined by TLC, and is recommended for storage at -20°C with a stated stability of 1 year . In comparison, unlabeled lathosterol from academic sources (e.g., Kerafast) is often provided at >95% purity by NMR [1]. The higher certified purity of the deuterated standard minimizes the risk of introducing unknown impurities that could interfere with MS detection or co-elute with other sterols of interest. Furthermore, the availability of a Certificate of Analysis (CoA) for the deuterated standard provides traceability and quality assurance required for GLP-compliant laboratories.

Analytical Standard Quality Purity Stability

Lathosterol-d7: Optimal Application Scenarios for Scientific and Industrial Users


Validated Quantification of Lathosterol in Human Serum for Clinical Trials

Lathosterol-d7 is the essential internal standard for LC-MS/MS methods quantifying lathosterol in human serum, as demonstrated by a validated assay achieving intra-day CV of 1.5%–7.7% and inter-day CV of 3.1%–12.5% across a 0.2–20 µg/mL range [1]. This level of precision meets FDA bioanalytical method validation guidelines, making lathosterol-d7 the required choice for CROs and central labs supporting clinical trials where serum lathosterol is a biomarker of cholesterol synthesis or drug efficacy. The compound's +7 Da mass shift ensures minimal isotopic interference, enabling accurate quantification even at the LLOQ [1].

High-Sensitivity LC-MS/MS Sterol Profiling in Preclinical and Pediatric Studies

For studies requiring quantification of lathosterol in volume-limited samples (e.g., mouse plasma, pediatric serum, or cerebrospinal fluid), lathosterol-d7 enables deployment of high-sensitivity LC-MS/MS methods with an LLOQ of 5.0 ng/mL [2]. This is at least 2-fold more sensitive than traditional GC-MS methods, allowing researchers to reduce sample volume requirements or detect low-abundance lathosterol in matrices where it is a minor sterol component. The deuterated standard corrects for matrix effects that are particularly pronounced in small-volume liquid-liquid extractions [2].

In Vivo Stable Isotope Tracer Studies of Cholesterol Synthesis Flux

Lathosterol-d7 serves as a non-radioactive tracer for measuring lathosterol clearance and conversion rates in vivo, leveraging the established role of lathosterol as a sensitive biomarker of cholesterol synthesis flux [3]. Studies show that up to 50% of serum lathosterol is newly synthesized within 11 hours, making it a more responsive tracer than terminal cholesterol [3]. This application is critical for pharmacological studies evaluating the acute effects of statins, PCSK9 inhibitors, or other lipid-modulating therapies on hepatic cholesterol synthesis.

GC-MS Quantification of Sterols in Breast Milk and Other Complex Matrices

Lathosterol-d7 has been established as an internal standard for GC-MS quantification of sterols in human breast milk, a complex matrix with high lipid content that necessitates robust correction for extraction efficiency and matrix effects . The deuterated standard co-elutes with endogenous lathosterol, providing identical behavior during sample preparation, derivatization, and ionization, thereby ensuring accurate quantification of lathosterol levels that serve as indicators of cholesterol metabolism in lactating individuals . This application extends to other complex matrices such as bile, tissue homogenates, and fecal samples.

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